molecular formula C17H16N2O3S B2550501 Ethyl 5-cyano-4-(4-methoxyphenyl)-2-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate CAS No. 97651-29-1

Ethyl 5-cyano-4-(4-methoxyphenyl)-2-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate

Cat. No.: B2550501
CAS No.: 97651-29-1
M. Wt: 328.39
InChI Key: WOCPPSYICQAHAN-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This technique can provide detailed information about the position of atoms within a crystal structure and is commonly used in the analysis of organic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of techniques, including melting point determination, vapor pressure measurement, and toxicity testing .

Scientific Research Applications

Synthesis and Structural Analysis

  • A combined experimental and theoretical study on methoxy substituted phenylazo pyridones, closely related to the chemical structure of interest, has been thoroughly characterized, including X-ray single-crystal analysis and quantum chemical calculations. This type of study underscores the potential for detailed structural analysis and theoretical modeling of similar compounds (Mirković et al., 2014).

Antimicrobial and Anticancer Applications

  • Research on novel thiophene and benzothiophene derivatives, including studies on the reactivity of derivatives towards different chemical reagents, shows significant anti-proliferative activity against several tumor cell lines. This suggests potential applications of similar compounds in the development of anticancer agents (Mohareb et al., 2016).

  • A novel series of polynuclear pyrido and thiazolo triazolo pyridines, initiated from a related compound, have been synthesized and screened for their antimicrobial activity. Such studies point towards the use of similar molecules in creating new antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Electrochemical and Electrochromic Properties

  • The synthesis and structural elucidation of novel chromone-pyrimidine coupled derivatives, including their antimicrobial analysis and enzyme assay, provide insights into the chemical reactivity and biological activity of structurally related compounds. These findings suggest applications in developing materials with specific biological activities (Tiwari et al., 2018).

Solid-State Chemistry and Material Science

  • The study of structures of isomeric dihydropyridine derivatives, including solid-state allyl migration, could inform on the stability, reactivity, and potential material applications of similarly structured compounds (Heyde et al., 1991).

Future Directions

Future research on this compound could involve further exploration of its potential uses, such as its potential as a fuel additive . Additionally, further studies could investigate its synthesis, properties, and potential applications in greater detail.

Properties

IUPAC Name

ethyl 5-cyano-4-(4-methoxyphenyl)-2-methyl-6-sulfanylidene-1H-pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-4-22-17(20)14-10(2)19-16(23)13(9-18)15(14)11-5-7-12(21-3)8-6-11/h5-8H,4H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCPPSYICQAHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)C(=C1C2=CC=C(C=C2)OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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